N~2~-(Ethylcarbamoyl)glycinamide
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Overview
Description
N~2~-(Ethylcarbamoyl)glycinamide is an organic compound with the molecular formula C5H11N3O2 It is a derivative of glycinamide, where an ethylcarbamoyl group is attached to the nitrogen atom of the glycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Ethylcarbamoyl)glycinamide typically involves the reaction of glycinamide with ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Glycinamide+Ethyl isocyanate→N 2 -(Ethylcarbamoyl)glycinamide
Industrial Production Methods
In an industrial setting, the production of N2-(Ethylcarbamoyl)glycinamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Ethylcarbamoyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(Ethylcarbamoyl)glycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(Ethylcarbamoyl)glycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Glycinamide: The parent compound, which lacks the ethylcarbamoyl group.
N-acetyl glycinamide: A derivative with an acetyl group instead of an ethylcarbamoyl group.
N-methyl glycinamide: A derivative with a methyl group.
Uniqueness
N~2~-(Ethylcarbamoyl)glycinamide is unique due to the presence of the ethylcarbamoyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other glycinamide derivatives.
Properties
CAS No. |
566918-52-3 |
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Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(ethylcarbamoylamino)acetamide |
InChI |
InChI=1S/C5H11N3O2/c1-2-7-5(10)8-3-4(6)9/h2-3H2,1H3,(H2,6,9)(H2,7,8,10) |
InChI Key |
UTXQDTRJGUHABB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC(=O)N |
Origin of Product |
United States |
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